Glycine Receptor Agonist Potency: β-Alanine Demonstrates ~50-Fold Higher Potency Than L-Alanine at Human α1 GlyR
In whole-cell patch-clamp recordings of human homomeric α1 glycine receptors expressed in HEK cells, β-alanine exhibited an EC50 of 0.16±0.01 mM, comparable to the endogenous agonist glycine (0.10±0.01 mM), whereas L-alanine demonstrated an EC50 of 7.8±2.2 mM—representing approximately a 49-fold lower potency [1]. All three molecules behaved as full agonists. β-Alanine produced a shallower dose-response slope (Hill slope 1.2±0.2) compared with glycine (2.9±0.1) and L-alanine (3.8±0.9) [1].
| Evidence Dimension | EC50 (agonist potency at human α1 glycine receptor) |
|---|---|
| Target Compound Data | 0.16 ± 0.01 mM |
| Comparator Or Baseline | Glycine: 0.10 ± 0.01 mM; L-Alanine: 7.8 ± 2.2 mM; D-Alanine: 6.5 ± 3.4 mM |
| Quantified Difference | ~49-fold lower EC50 (higher potency) vs. L-alanine; ~1.6-fold higher EC50 vs. glycine |
| Conditions | Whole-cell patch-clamp; human homomeric α1 GlyR expressed in HEK cells |
Why This Matters
This difference defines β-alanine as a high-potency glycine receptor tool compound distinct from L-alanine, which requires concentrations nearly 50-fold higher to achieve equivalent receptor activation—a critical specification for electrophysiology and neuropharmacology assay design.
- [1] Hurdiss E, Greiner T, Yu R, Biggin PC, Sivilotti L. Interactions of the human glycine receptor binding site with different agonists: a single channel approach. Proc Physiol Soc. 2014;31:PCB091. View Source
